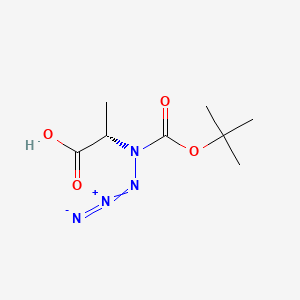
Methyl 7-methoxy-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-methoxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methoxy group at the 7th position and a carboxylate ester group at the 2nd position of the naphthalene ring. This compound is primarily used in research and development settings and has various applications in organic synthesis and chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 7-methoxy-2-naphthoate can be synthesized through several methods. One common synthetic route involves the esterification of 7-methoxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and purification are likely applied on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets the required specifications for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-methoxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 7-methoxynaphthalene-2-carboxylic acid or 7-methoxynaphthalene-2-carboxaldehyde.
Reduction: 7-methoxynaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7-methoxy-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.
Mecanismo De Acción
The mechanism of action of Methyl 7-methoxy-2-naphthoate depends on the specific chemical reactions it undergoesThe methoxy and ester groups play crucial roles in determining the reactivity and selectivity of the compound in different reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-naphthoate: Lacks the methoxy group at the 7th position.
7-Methoxynaphthalene-2-carboxylic acid: The ester group is replaced with a carboxylic acid group.
2-Methoxynaphthalene: Lacks the carboxylate ester group at the 2nd position.
Uniqueness
Methyl 7-methoxy-2-naphthoate is unique due to the presence of both the methoxy and ester functional groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
methyl 7-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h3-8H,1-2H3 |
Clave InChI |
FCGMYOHQMJECKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=C2)C(=O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[2-(diethylamino)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B8617793.png)





